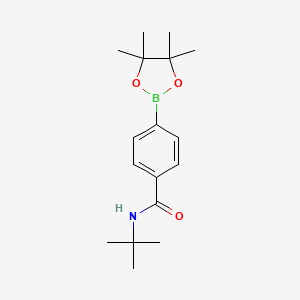
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl and dichloro substituents on the naphthoquinone core, which contribute to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dichloro-1,4-naphthoquinone typically involves the chlorination of 5-hydroxy-1,4-naphthoquinone followed by purification steps. One common method includes the reaction of 5-hydroxy-1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone has several scientific research applications:
Mécanisme D'action
The biological activity of 5-Hydroxy-2,3-dichloro-1,4-naphthoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity can lead to the inhibition of key enzymes and disruption of cellular processes . The compound can also interact with DNA and proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antibacterial and antifungal properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone is unique due to the presence of both hydroxyl and dichloro substituents, which enhance its redox properties and biological activities compared to its analogs .
Propriétés
IUPAC Name |
2,3-dichloro-5-hydroxynaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESJNIQOIHQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
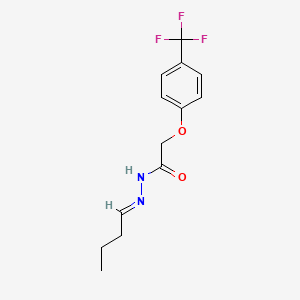
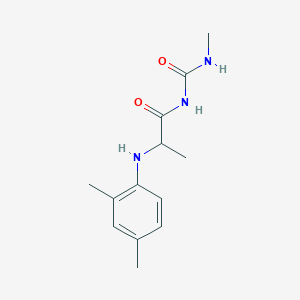
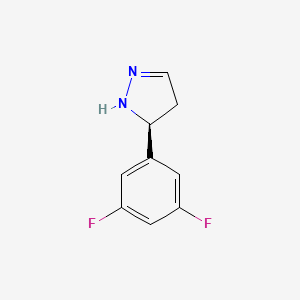
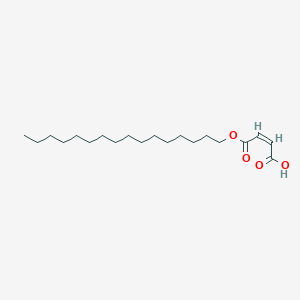
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)

![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
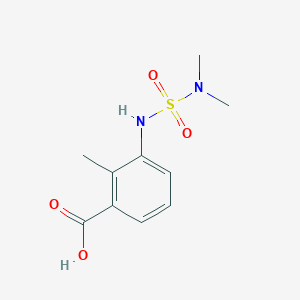
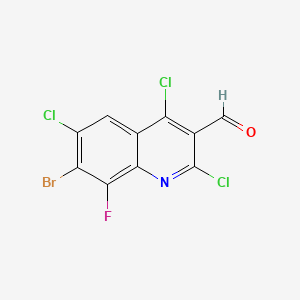
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
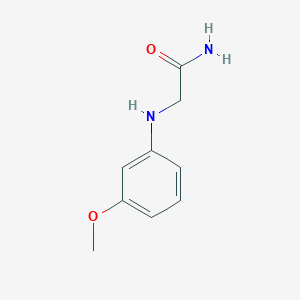
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)

